molecular formula C14H14FN B3152040 N-(2-Fluorobenzyl)-2-methylaniline CAS No. 726160-97-0

N-(2-Fluorobenzyl)-2-methylaniline

Cat. No.: B3152040
CAS No.: 726160-97-0
M. Wt: 215.27 g/mol
InChI Key: RDHSKKKPERQBJX-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-2-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a fluorobenzyl group attached to the nitrogen atom of 2-methylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-2-methylaniline typically involves the reaction of 2-methylaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

2-Methylaniline+2-Fluorobenzyl chlorideThis compound+HCl\text{2-Methylaniline} + \text{2-Fluorobenzyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Methylaniline+2-Fluorobenzyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-(2-Fluorobenzyl)-2-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(2-Fluorobenzyl)-2-phenylethylamine: Another fluorobenzyl derivative with similar structural features.

    N-(2-Fluorobenzyl)-2-methoxyphenylamine: A compound with a methoxy group instead of a methyl group.

    N-(2-Fluorobenzyl)-2-chloroaniline: A derivative with a chlorine substituent on the aniline ring.

Uniqueness: N-(2-Fluorobenzyl)-2-methylaniline is unique due to the presence of both a fluorobenzyl group and a methyl group on the aniline ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-11-6-2-5-9-14(11)16-10-12-7-3-4-8-13(12)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHSKKKPERQBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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